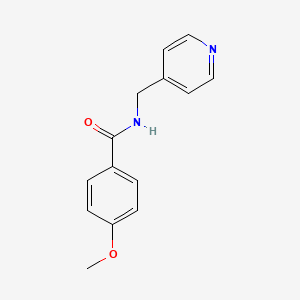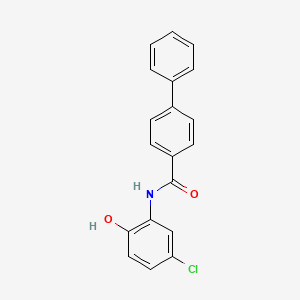
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used as a tool compound in research to investigate the role of GSK-3 in various biological processes.
Mécanisme D'action
CHIR-99021 inhibits N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide has numerous substrates, including beta-catenin, which is a key regulator of cell proliferation and differentiation. By inhibiting N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, CHIR-99021 stabilizes beta-catenin and promotes its accumulation in the nucleus, where it can activate target genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It has also been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. In addition, CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its specificity for N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, which makes it a valuable tool compound for investigating the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. In addition, CHIR-99021 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are numerous future directions for research involving CHIR-99021. One area of interest is investigating its potential as a therapeutic agent for diabetes. CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. Another area of interest is investigating its potential as a therapeutic agent for cancer. CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer. However, further research is needed to determine whether CHIR-99021 could be used as a safe and effective therapeutic agent for these conditions.
Méthodes De Synthèse
CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 2-amino-5-chlorophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then treated with 1,2,3,4-tetrahydroisoquinoline and lithium chloride to form CHIR-99021.
Applications De Recherche Scientifique
CHIR-99021 has been used extensively in scientific research to investigate the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOXPYTGUREKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

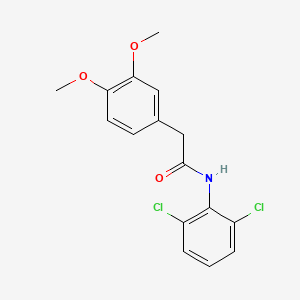
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)
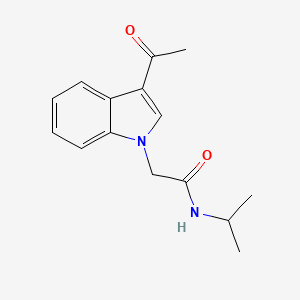
![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)
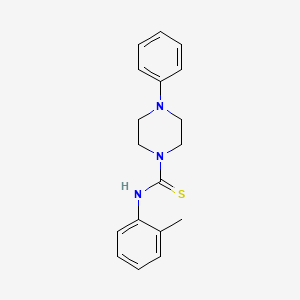
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
